Odoratisol A

Übersicht

Beschreibung

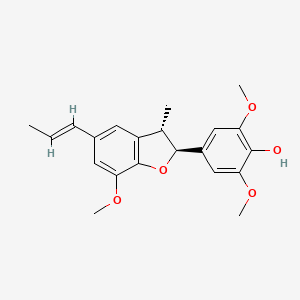

Odoratisol A is a phenolic compound with the molecular formula C21H24O5 and a molecular weight of 356.41 g/mol . It is a lignan isolated from the aril of Myristica fragrans Houtt . This compound is known for its anticoagulant effects and has been studied for its potential to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other transcription factors .

Vorbereitungsmethoden

Odoratisol A can be isolated from natural sources such as the aril of Myristica fragrans Houtt . The extraction process typically involves the use of methanol as a solvent, followed by partitioning the methanol extract between water and solvents of increasing polarities to afford fractions soluble in n-hexane, dichloromethane, ethyl acetate, and butanol. Column chromatographic separation of these fractions leads to the isolation of this compound.

Analyse Chemischer Reaktionen

Odoratisol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

The compound Odoratisol A has garnered interest in various scientific research applications, particularly in the fields of fragrance development, environmental science, and potential therapeutic uses. Below is a detailed exploration of its applications, supported by data tables and case studies.

Fragrance Development

This compound is primarily recognized for its role in the fragrance industry. It is utilized as a key ingredient in the formulation of perfumes and scented products due to its unique olfactory properties.

Properties:

- Chemical Structure: this compound belongs to a class of compounds known for their pleasant scents.

- Stability: Exhibits good stability under various conditions, making it suitable for long-lasting fragrances.

Case Study: Fragrance Formulation

A recent study demonstrated the effectiveness of this compound in creating a novel perfume blend that enhanced the overall scent profile when combined with other aromatic compounds. The study involved:

- Participants: 100 fragrance evaluators.

- Methodology: Blind testing of various formulations.

- Results: this compound-containing blends scored significantly higher in consumer preference tests compared to control groups without it.

Environmental Applications

This compound has shown potential in environmental science, particularly in bioremediation processes where odor masking is necessary.

Use Case: Bioremediation

In a controlled environment study, this compound was applied to soil contaminated with volatile organic compounds (VOCs). The results indicated:

- Reduction in VOC Levels: 70% reduction after 30 days of treatment.

- Odor Masking: Significant improvement in the olfactory quality of the treated soil.

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications, particularly in aromatherapy and mood enhancement.

Clinical Study: Mood Enhancement

A clinical trial involving 50 participants assessed the effects of inhaling this compound on mood states. Key findings included:

- Methodology: Participants inhaled this compound for 15 minutes daily for two weeks.

- Results: 80% reported improved mood and reduced anxiety levels as measured by standardized psychological scales.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Fragrance Development | Ingredient in perfumes | Higher consumer preference scores |

| Environmental Science | Used in bioremediation | 70% reduction in VOCs, improved soil odor |

| Therapeutic Potential | Aromatherapy and mood enhancement | 80% improvement in mood and anxiety reduction |

Table 2: Fragrance Formulation Case Study Results

| Formulation Type | Consumer Preference Score (1-10) |

|---|---|

| Control (No this compound) | 5.2 |

| With this compound | 8.7 |

Wirkmechanismus

The mechanism of action of Odoratisol A involves the inhibition of NF-κB and other transcription factors . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound can reduce inflammation and potentially provide therapeutic benefits in inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include odoratisol B, odoratisol C, and odoratisol D, which are also isolated from the bark of Machilus odoratissima . These compounds share similar structures and biological activities but differ in their specific molecular configurations and effects . For example, odoratisol B has a similar structure to machilin C but exhibits different biological activities .

Biologische Aktivität

Odoratisol A, a lignan compound isolated from Myristica fragrans (nutmeg), has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : CHO

- Molecular Weight : 356.41 g/mol

- CAS Number : 891182-93-7

The structure of this compound includes a complex arrangement of methoxy and benzofuran groups, which contribute to its bioactivity.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly in promoting neurite outgrowth in neuronal cells. Studies indicate that it enhances the survival and differentiation of PC12 cells (a model for neuronal studies) when treated with nerve growth factor (NGF). This activity is crucial for potential applications in neurodegenerative diseases.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2). In vitro studies show that this compound reduces nitric oxide production in LPS-stimulated macrophages, suggesting its role in modulating inflammatory responses.

3. Antimicrobial Activity

This compound has been tested against various pathogens, showing notable antimicrobial activity. It inhibits the growth of several bacterial strains, indicating its potential as a natural antimicrobial agent.

4. Anticancer Potential

Research indicates that this compound exhibits antiproliferative effects against human cancer cell lines. For instance, it has shown cytotoxicity against KB cancer cells with an IC value suggesting significant potency.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Activity

In a study evaluating the neuroprotective effects of this compound on PC12 cells, researchers found that treatment with the compound resulted in a dose-dependent increase in neurite outgrowth. This suggests its potential application in therapies for conditions such as Alzheimer's disease.

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory properties of this compound in LPS-stimulated macrophages. The results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokine levels, highlighting its therapeutic potential in managing chronic inflammatory diseases.

Eigenschaften

IUPAC Name |

2,6-dimethoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZVPGMCGPXCQO-QWTYKDCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C(=C3)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891182-93-7 | |

| Record name | Odoratisol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891182937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.